2-Nitro-6-(trifluoromethyl)phenol
CAS No.: 1548-62-5
Cat. No.: VC21302268
Molecular Formula: C7H4F3NO3
Molecular Weight: 207.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1548-62-5 |
---|---|
Molecular Formula | C7H4F3NO3 |
Molecular Weight | 207.11 g/mol |
IUPAC Name | 2-nitro-6-(trifluoromethyl)phenol |
Standard InChI | InChI=1S/C7H4F3NO3/c8-7(9,10)4-2-1-3-5(6(4)12)11(13)14/h1-3,12H |
Standard InChI Key | FMPKXGYPBUWNNG-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(F)(F)F |
Canonical SMILES | C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(F)(F)F |
Introduction
Chemical Identity and Physical Properties
2-Nitro-6-(trifluoromethyl)phenol is a crystalline solid with distinctive chemical properties derived from its functional groups. Its physical and chemical identity parameters are outlined in the table below:
Property | Value/Description |
---|---|
IUPAC Name | 2-nitro-6-(trifluoromethyl)phenol |
Molecular Formula | C₇H₄F₃NO₃ |
CAS Registry Number | 1548-62-5 |
Molecular Weight | 207.11 g/mol |
Melting Point | 73-75°C |
Appearance | Crystalline solid |
Synonyms | 2-Hydroxy-3-nitrobenzotrifluoride |
InChI | InChI=1S/C7H4F3NO3/c8-7(9,10)4-2-1-3-5(6(4)12)11(13)14/h1-3,12H |
Canonical SMILES | C1=CC(=C(C(=C1)N+[O-])O)C(F)(F)F |
The compound features a phenol ring with a nitro group at position 2 and a trifluoromethyl group at position 6. This structural arrangement contributes to its unique chemical reactivity and applications. The presence of the trifluoromethyl group enhances the compound's lipophilicity, while the nitro group increases its electron-withdrawing properties. Together, these functional groups create a molecule with distinctive chemical behavior .
Structural Characteristics
Molecular Structure
The molecular structure of 2-nitro-6-(trifluoromethyl)phenol consists of a phenol core with two key functional groups: a nitro group (-NO₂) at the ortho position to the hydroxyl group, and a trifluoromethyl group (-CF₃) at the para position relative to the nitro group. This specific arrangement of substituents contributes significantly to the compound's chemical behavior and reactivity patterns.
The presence of the electron-withdrawing nitro and trifluoromethyl groups substantially affects the electronic distribution within the phenol ring. These groups reduce electron density in the aromatic system, making the hydroxyl proton more acidic compared to unsubstituted phenol. The trifluoromethyl group, with its strong inductive electron-withdrawing effect, further contributes to the unique electronic characteristics of this compound.
Spectroscopic Properties
2-Nitro-6-(trifluoromethyl)phenol exhibits characteristic spectroscopic features that are consistent with its structural elements. In infrared spectroscopy, it shows distinctive absorption bands corresponding to the hydroxyl group (broad band around 3400-3200 cm⁻¹), the nitro group (asymmetric and symmetric stretching at approximately 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹), and the trifluoromethyl group (strong bands in the 1400-1100 cm⁻¹ region).
Nuclear magnetic resonance (NMR) spectroscopy reveals the expected signals for the aromatic protons, with characteristic splitting patterns influenced by the fluorine atoms of the trifluoromethyl group. The hydroxyl proton typically appears as a singlet at a relatively downfield position due to the electron-withdrawing effects of the neighboring substituents.
Synthesis Methods
Laboratory Synthesis
Chemical Reactivity
Reaction Types
2-Nitro-6-(trifluoromethyl)phenol participates in a variety of chemical reactions, largely determined by its functional groups. The most significant reaction categories include:
Oxidation Reactions
The nitro group can undergo further oxidation to form nitroso or other higher oxidation state derivatives. These reactions typically require strong oxidizing agents and carefully controlled conditions to achieve selective transformation without affecting other parts of the molecule.
Reduction Reactions
The nitro group can be reduced to an amino group (-NH₂) using appropriate reducing agents. This transformation is particularly important in synthetic applications, as the resulting amino compound serves as a versatile intermediate for further functionalization. Common reducing agents include hydrogen gas with metal catalysts, sodium borohydride, or iron in acidic conditions.
Substitution Reactions
The phenolic hydroxyl group readily participates in nucleophilic substitution reactions, forming ethers or esters depending on the reagents used. These reactions typically proceed via the phenoxide anion, which acts as a nucleophile toward electrophilic species such as alkyl halides or acyl chlorides.
Reagents and Conditions
Various reagents and reaction conditions are employed for transformations involving 2-nitro-6-(trifluoromethyl)phenol:
Reaction Type | Common Reagents | Typical Conditions | Major Products |
---|---|---|---|
Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Aqueous or organic solvents, elevated temperatures | Nitroso derivatives, carboxylic acids |
Reduction | Palladium on carbon (Pd/C) with H₂, Sodium borohydride (NaBH₄) | Room temperature to moderate heating, appropriate solvent systems | 2-amino-6-(trifluoromethyl)phenol |
O-Alkylation | Alkyl halides with bases (NaOH, K₂CO₃) | Polar aprotic solvents (DMF, acetone), room temperature to reflux | Alkyl ethers |
O-Acylation | Acyl chlorides, anhydrides with bases | Pyridine, dichloromethane, 0°C to room temperature | Esters |
These reactions demonstrate the versatility of 2-nitro-6-(trifluoromethyl)phenol as a synthetic building block, allowing for selective transformations that can be utilized in the preparation of more complex molecules.
Applications in Scientific Research
Synthetic Chemistry Applications
2-Nitro-6-(trifluoromethyl)phenol serves as a valuable building block in organic synthesis, particularly for the preparation of compounds containing trifluoromethyl and nitro functionalities. The presence of these groups provides opportunities for selective transformations, making this compound useful in the synthesis of more complex molecules with specific structural features.
In particular, the compound has been utilized in the development of advanced intermediates for pharmaceutical compounds, agrochemicals, and specialized materials. Its utility stems from the unique electronic and steric effects imparted by the combination of the nitro and trifluoromethyl groups, which can influence reactivity, stability, and biological activity of the resulting derivatives.
Biological and Medicinal Applications
Research has explored the potential biological activities of 2-nitro-6-(trifluoromethyl)phenol and its derivatives. The compound has been investigated for possible antimicrobial and antifungal properties, making it relevant in the development of new bioactive agents.
In medicinal chemistry, 2-nitro-6-(trifluoromethyl)phenol serves as a precursor for pharmaceutical compounds with potential therapeutic effects. The trifluoromethyl group is particularly valuable in drug development due to its ability to enhance metabolic stability, lipophilicity, and binding affinity to target proteins.
One significant application appears in research related to antiparasitic compounds. For example, derivatives containing structural elements similar to 2-nitro-6-(trifluoromethyl)phenol have been studied for their activity against Leishmania parasites, which cause the disease leishmaniasis. Specifically, compounds utilizing the 4-(trifluoromethoxy)phenoxy moiety have shown promising results in biological testing .
Industrial Applications
Beyond research settings, 2-nitro-6-(trifluoromethyl)phenol finds applications in various industrial contexts:
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As an intermediate in the production of specialized agrochemicals, where the trifluoromethyl group contributes to enhanced stability and efficacy
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In the development of materials with specific properties, such as increased thermal stability or resistance to degradation
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As a component in analytical standards for environmental monitoring and quality control processes
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In the synthesis of specialty chemicals for various technological applications
These diverse applications highlight the compound's versatility and importance in both research and industrial settings.
Structure-Activity Relationships
Comparison with Analogous Compounds
The specific positioning of the nitro and trifluoromethyl groups in 2-nitro-6-(trifluoromethyl)phenol significantly influences its chemical behavior and potential applications. When compared to structural analogs with different substitution patterns, several important distinctions emerge:
Compound | Key Structural Differences | Comparative Properties |
---|---|---|
2-Nitro-6-(trifluoromethyl)phenol | Nitro at position 2, CF₃ at position 6 | Reference compound |
2-Nitro-4-(trifluoromethyl)phenol | CF₃ at position 4 instead of 6 | Different electronic distribution, altered reactivity patterns |
4-Nitro-3-(trifluoromethyl)phenol | Nitro at position 4, CF₃ at position 3 | Significantly different physicochemical properties and reactivity |
2,3-Difluoro-6-nitrophenol | Fluorine atoms instead of CF₃ group | Less lipophilic, different metabolic profile |
These structural variations result in distinct differences in physicochemical properties, including solubility, acidity, and reactivity. Such differences can significantly impact the utility of these compounds in specific applications, making each one uniquely suited for particular research or industrial purposes.
Mechanism of Action in Biological Systems
The biological activities of 2-nitro-6-(trifluoromethyl)phenol and related compounds can be attributed to specific molecular interactions enabled by their structural features. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or cytotoxic effects.
Research on related compounds containing the (trifluoromethoxy)phenoxy moiety has revealed promising activity against parasites such as Leishmania donovani and Leishmania infantum. In these cases, the trifluoromethyl-containing portion of the molecule contributes significantly to the compound's antiparasitic properties, demonstrating the importance of this structural feature in biological applications .
Analytical Methods and Characterization
Identification Techniques
Several analytical techniques are commonly employed for the identification and characterization of 2-nitro-6-(trifluoromethyl)phenol:
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Chromatographic methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used for purity assessment and identification, often coupled with mass spectrometry for structural confirmation.
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Spectroscopic techniques: Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, while infrared (IR) spectroscopy helps identify functional groups. Mass spectrometry (MS) offers molecular weight confirmation and fragmentation patterns that aid in structural elucidation.
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X-ray crystallography: This technique provides definitive three-dimensional structural information when single crystals of suitable quality are available.
These analytical methods, used individually or in combination, enable the comprehensive characterization of 2-nitro-6-(trifluoromethyl)phenol and the assessment of its purity for research or commercial applications .
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